LG308 Potency Against Androgen-Dependent LNCaP Prostate Cancer Cells
LG308 demonstrates inhibitory activity against the proliferation of the androgen-dependent LNCaP prostate cancer cell line [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against LNCaP cells |
|---|---|
| Target Compound Data | Approximately 5 µM |
| Comparator Or Baseline | No direct comparator provided in the primary reference. |
| Quantified Difference | N/A - No direct comparator data available. |
| Conditions | LNCaP cell line in vitro |
Why This Matters
Quantifies the compound's potency in a key model for prostate cancer, providing a baseline for comparison with other experimental or established agents in similar assays.
- [1] Qin M, Peng S, Liu N, et al. LG308, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity. J Pharmacol Exp Ther. 2015;355(3):473-483. View Source
